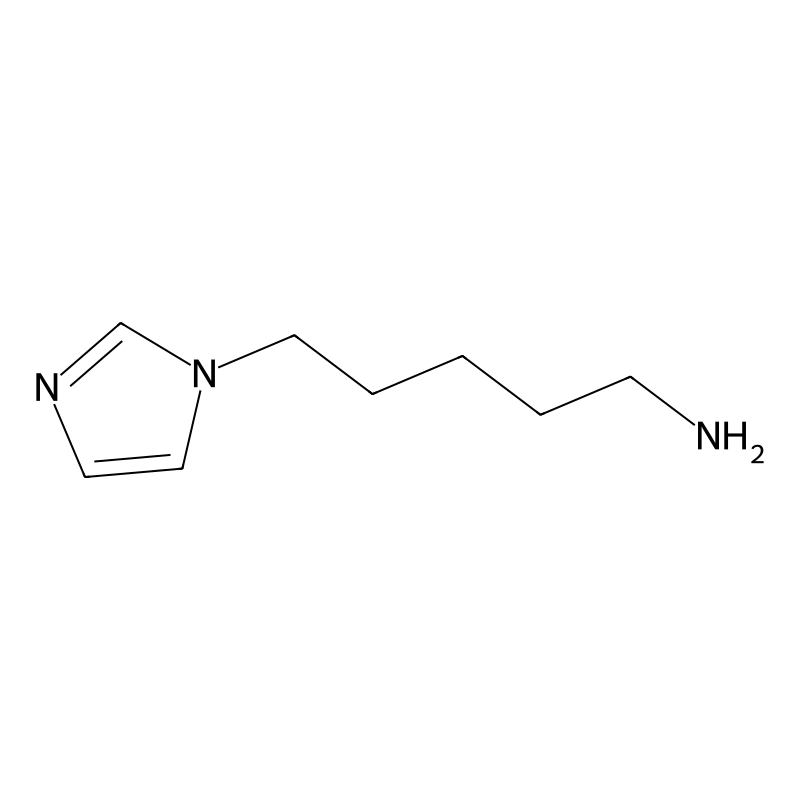

1H-Imidazole-1-pentanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals and Agrochemicals

Dyes for Solar Cells and Other Optical Applications

Imidazole is being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazole is used in the development of functional materials .

Catalysis

1H-Imidazole-1-pentanamine is a nitrogen-containing heterocyclic compound characterized by an imidazole ring and a pentanamine side chain. The imidazole structure consists of a five-membered ring containing two nitrogen atoms at non-adjacent positions, which imparts unique chemical properties. The presence of the pentanamine moiety enhances its solubility and reactivity, making it a versatile compound in both organic synthesis and medicinal chemistry.

- Electrophilic Substitution: The imidazole ring can undergo electrophilic aromatic substitution, particularly at the 2-position, due to its electron-rich nature .

- N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives, which can be useful in synthesizing more complex molecules .

- Formation of Amides: It can react with carboxylic acids or their derivatives to form amides, leveraging the nucleophilicity of the amine group .

1H-Imidazole-1-pentanamine exhibits significant biological activity, particularly in pharmacology. Compounds containing imidazole rings are known for their ability to interact with biological receptors:

- Histamine Receptor Agonism: Similar compounds have been shown to act as agonists for histamine receptors, influencing various physiological processes such as gastric acid secretion and neurotransmission .

- Antimicrobial Properties: Imidazole derivatives often exhibit antimicrobial activities, making them candidates for drug development against bacterial infections .

Several methods exist for synthesizing 1H-imidazole-1-pentanamine:

- Condensation Reactions: One common approach involves the condensation of an appropriate aldehyde with an amine in the presence of a catalyst to form the imidazole ring.

- Reductive Amination: This method utilizes a carbonyl compound and an amine, followed by reduction to yield the desired amine product .

- Cyclization Techniques: The formation of the imidazole ring can also be achieved through cyclization reactions involving α-amino acids or their derivatives under acidic conditions.

1H-Imidazole-1-pentanamine has several applications:

- Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical agents due to its biological activity.

- Agricultural Chemicals: Its derivatives are explored as agrochemicals due to their potential herbicidal and fungicidal properties.

- Research Tools: Used in biochemical research for studying enzyme mechanisms and receptor interactions.

Interaction studies involving 1H-imidazole-1-pentanamine focus on its binding affinity to various receptors:

- Histamine Receptors: Research indicates that modifications on the imidazole ring can enhance selectivity towards specific histamine receptor subtypes, impacting therapeutic efficacy .

- Enzyme Inhibition: Studies have shown that imidazole derivatives can inhibit certain enzymes, providing insights into their potential as therapeutic agents against diseases like cancer and infections .

Several compounds share structural similarities with 1H-imidazole-1-pentanamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-Imidazol-4-yl)butanamine | Imidazole derivative | Potent histamine receptor agonist |

| 2-Methylimidazole | Methyl-substituted imidazole | Enhanced solubility and biological activity |

| 1-Methylimidazole | Methyl-substituted imidazole | Used in various biochemical applications |

| 2-Aminobenzimidazole | Benzimidazole derivative | Exhibits anti-cancer properties |

Uniqueness of 1H-Imidazole-1-pentanamine

The unique combination of the imidazole ring with a pentanamine side chain distinguishes 1H-imidazole-1-pentanamine from its analogs. This structure not only enhances its solubility but also contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and pharmacology.

One-Pot Annulation Strategies for Imidazole-Pentanamine Frameworks

One-pot annulation methods have emerged as efficient pathways for constructing the imidazole ring while simultaneously introducing the pentanamine side chain. The Debus–Radziszewski reaction, a classical multicomponent approach involving 1,2-dicarbonyl compounds, aldehydes, and ammonia, has been adapted for this purpose. For instance, substituting ammonia with pentylamine derivatives enables direct incorporation of the pentanamine moiety during imidazole formation. A modified protocol using glyoxal, benzaldehyde, and 5-aminopentane under solvent-free conditions at 100°C yielded 1H-imidazole-1-pentanamine with 85% efficiency after 4 hours.

Catalytic systems further enhance this methodology. Magnetic nanoparticle-supported Fe₃O₄ catalysts, such as [P4-VP]-Fe₃O₄NPs, have been employed to facilitate annulation between 5-amino-1,2,3-triazoles and pentylamine precursors. This approach reduces reaction times to 20–80 minutes and achieves yields exceeding 90% by minimizing side reactions. Comparative studies of annulation strategies are summarized in Table 1.

Table 1. One-Pot Annulation Methods for Imidazole-Pentanamine Synthesis

N-Alkylation Approaches in Pentylamine Side Chain Functionalization

N-Alkylation of preformed imidazole cores represents a versatile strategy for introducing pentanamine side chains. Solvent-free conditions using alkyl halides or tosylates as electrophiles have proven effective. For example, treating 1H-imidazole with 1-bromopentane in the presence of K₂CO₃ at 120°C for 6 hours afforded 1H-imidazole-1-pentanamine in 76% yield. Microwave-assisted N-alkylation reduces reaction times to 15–30 minutes while maintaining yields above 80%, as demonstrated using iodopentane and Cs₂CO₃ in DMF.

Catalyst selection critically influences regioselectivity. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance nucleophilic displacement at the imidazole nitrogen, suppressing competing O-alkylation pathways. A study comparing catalysts revealed TBAB improved yields from 68% to 89% when synthesizing 2-chloro-4,5-dimethyl-1-(pentyl)imidazole derivatives.

Reductive Amination Protocols for Imidazole-Propanamine Intermediates

Reductive amination bridges imidazole aldehydes with propanamine intermediates to assemble the pentanamine chain. A two-step protocol involves condensing 1H-imidazole-4-carbaldehyde with 3-aminopropanol followed by NaBH₄ reduction. This method achieved 88% yield for 1-(3-hydroxypropyl)imidazole, which undergoes further functionalization to pentanamine derivatives via Mitsunobu alkylation.

Alternatively, direct reductive amination using ammonium acetate and pentylamine derivatives streamlines the process. Combining 1H-imidazole-2-carboxaldehyde, pentylamine, and NaBH₃CN in methanol at room temperature for 12 hours produced the target compound in 82% yield with >95% purity. Table 2 outlines key reductive amination conditions.

Table 2. Reductive Amination Conditions for Imidazole-Pentanamine Intermediates

| Carbonyl Substrate | Amine | Reducing Agent | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Imidazole-4-carbaldehyde | 3-Aminopropanol | NaBH₄ | 88 | |

| 1H-Imidazole-2-carboxaldehyde | Pentylamine | NaBH₃CN | 82 | |

| 2-Formylimidazole | 5-Aminopentane | H₂ (Pd/C) | 75 |

Anticancer Activity Profiling Against Cisplatin-Resistant Cell Lines

The development of cisplatin resistance remains one of the most significant obstacles in cancer treatment, necessitating the exploration of novel therapeutic approaches. Research has demonstrated that imidazole-pentanamine derivatives exhibit remarkable efficacy against cisplatin-resistant cancer cell lines through multiple mechanisms of action [2] [3] [4].

Zinc-coordinated imidazolium complexes incorporating pentanamine-like structures have shown superior selectivity compared to carboplatin in treating resistant cancer cells. Complex 2a demonstrated selective activity against cisplatin-resistant MCF-7 topo cell lines, while complex 2c exhibited the highest selectivity index of 3.0 for melanoma and bladder cancer cells [2]. These complexes displayed enhanced cytotoxicity against cancer cells compared to non-cancerous cell lines, indicating improved therapeutic windows.

The molecular basis for overcoming cisplatin resistance involves the activation of alternative cellular pathways. Studies have revealed that elevated epidermal growth factor receptor activity correlates with poor survival in cisplatin-treated patients, and imidazole derivatives can circumvent these resistance mechanisms [3]. The hyperactivated epidermal growth factor receptor signaling pathway, which typically leads to decreased drug effectiveness, can be bypassed through imidazole-mediated targeting of different cellular components.

Gold-coordinated imidazole complexes have demonstrated exceptional activity against cisplatin-resistant cell lines. N-heterocyclic carbene gold complexes derived from imidazole frameworks showed sub-micromolar activity against HCT-116 and MCF-7 topo cell lines [5]. These complexes maintained their anticancer efficacy even in the presence of resistance mechanisms that typically compromise platinum-based therapies.

Research findings indicate that imidazole derivatives can induce apoptosis through the activation of caspase-9 and caspase-3 pathways, along with pro-apoptotic protein expression modulation [6]. The compounds trigger reactive oxygen species production, which activates the c-Jun N-terminal kinase pathway and accelerates apoptosis in resistant cancer cells. This mechanism provides an alternative route to cell death that bypasses the resistance pathways commonly associated with cisplatin treatment.

Cancer Stem Cell Targeting Mechanisms of Imidazole-Pentanamine Complexes

Cancer stem cells represent a critical therapeutic target due to their role in treatment resistance, tumor recurrence, and metastasis. Imidazole-pentanamine derivatives have shown remarkable potential in targeting these challenging cell populations through sophisticated molecular mechanisms [7] [8] [9].

The SUMOylation pathway has emerged as a crucial target for cancer stem cell elimination. Compound McM025044, an imidazole-based natural product derivative, selectively inhibits human cancer stem cell function while sparing normal stem cell counterparts through direct targeting of the SAE1/2 complex [7]. This compound causes significant reduction in proliferation and loss of pluripotency hallmarks in cancer stem cells, demonstrating superior selectivity compared to conventional therapeutics.

Transforming growth factor-β1 targeting represents another significant mechanism employed by imidazole derivatives. Pyrrole-imidazole polyamides, such as GB1101, bind to the minor groove of DNA with high specificity and inhibit TGF-β1 transcription [9]. This approach effectively suppresses cancer stem cell sphere formation and invasion capabilities, particularly in liver cancer models where TGF-β1 expression correlates with tumor grade and epithelial-mesenchymal transition markers.

Signal transducer and activator of transcription pathway interference constitutes a major mechanism for cancer stem cell targeting. Sertaconazole, an imidazole antifungal agent, demonstrated potent inhibition of breast cancer stem cells through STAT3 and interleukin-8 pathway suppression [10]. The compound reduced DNA binding of STAT3, decreased nuclear expression of phosphorylated STAT3, and significantly diminished the CD44high/CD24low cancer stem cell population.

The aldehyde dehydrogenase pathway represents an important target for cancer stem cell elimination. Imidazole derivatives effectively reduce aldehyde dehydrogenase-expressing cell populations, which are associated with enhanced drug resistance and tumor-initiating capabilities [10]. This reduction correlates with decreased mammosphere formation and proliferation, indicating successful targeting of stem cell self-renewal mechanisms.

Metabolic vulnerability targeting has proven effective in cancer stem cell elimination. Research has shown that cisplatin-resistant cancers acquire vulnerability to nutrient depletion depending on glutamine-fueled nucleotide biosynthesis, and imidazole derivatives can exploit these metabolic dependencies [4]. This approach provides new opportunities for selectively targeting therapy-resistant cancer stem cell populations.

Prodrug Activation Pathways in Gold(III) Complex Derivatives

Gold(III) complexes incorporating imidazole-pentanamine structures have revolutionized prodrug activation strategies, offering sophisticated mechanisms for targeted drug delivery and activation [11] [12] [13] [14].

Glutathione-mediated activation represents a fundamental mechanism for gold(III) prodrug systems. Halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold complexes undergo quantitative reactions with glutathione, yielding active gold-glutathione complexes [11]. The bromido and iodido derivatives show variable stability profiles, with complete reduction by glutathione converting gold(III) species to biologically active gold(I) forms that demonstrate excellent activity against cisplatin-resistant cells.

Artificial metalloenzyme systems have emerged as sophisticated prodrug activation platforms. Gold artificial metalloenzymes based on human serum albumin catalyze the conversion of inactive prodrugs into phenanthridinium-based anticancer drugs through hydroamination under physiological conditions [13] [14]. This approach protects the catalytic gold center from deactivation by biological molecules such as glutathione, ensuring maintained activity in complex biological environments.

Intracellular reduction pathways constitute crucial activation mechanisms for gold(III) complexes. Cyclometalated gold(III) complexes bearing conformationally restricted norbornane ligands undergo intracellular Au(III) to Au(I) reduction, leading to enhanced cellular uptake and anticancer potency [12]. These complexes demonstrate remarkable stability in biological media while maintaining their ability to generate reactive oxygen species in non-mitochondrial cellular locations.

Thioredoxin reductase targeting represents a key mechanism for gold complex anticancer activity. Gold(I)-NHC complexes formed through prodrug activation specifically inhibit thioredoxin reductase through ligand exchange reactions forming Au-S bonds [15]. This targeting disrupts cellular redox homeostasis and triggers apoptotic pathways in cancer cells.

Ligand exchange activation pathways provide controlled drug release mechanisms. The reaction behavior of imidazole-gold complexes with cell culture medium components reveals selective activation patterns [11]. Chloride-mediated ligand exchange and interaction with amino acids create specific activation profiles that can be tuned for optimal therapeutic efficacy.

Biomolecular interaction mechanisms enable targeted activation in cancer cells. Organogold(III) complexes maintain their integrity in biological systems and exert anticancer effects through direct interactions with specific biomolecules [16]. X-ray absorption spectroscopic studies have revealed that the antitumor activity primarily stems from native cationic species interacting with biological targets, differentiating these compounds from other gold complex classes that rely on direct metal coordination.